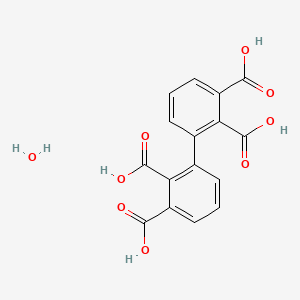
3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate typically involves the reaction of phthalic anhydride with appropriate aromatic compounds under controlled conditions. One common method includes the use of hydrothermal conditions to facilitate the formation of coordination polymers . The reaction conditions often involve elevated temperatures and pressures to ensure the complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in specialized reactors. This method ensures high yield and purity of the final product, making it suitable for various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various esters, amides, and oxidation products, which can be further utilized in different applications .
Applications De Recherche Scientifique
3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions are crucial for its role in catalysis, sensing, and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3’,5’-Dicarboxylphenoxy)phthalic acid: Similar in structure but with different positional isomers of carboxyl groups.
3,4-Di(3,5-dicarboxyphenyl)phthalic acid: Another related compound used in the synthesis of metal-organic frameworks.
Uniqueness
3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate is unique due to its specific arrangement of carboxyl groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of coordination polymers and other advanced materials .
Propriétés
Numéro CAS |
828922-41-4 |
|---|---|
Formule moléculaire |
C16H12O9 |
Poids moléculaire |
348.26 g/mol |
Nom IUPAC |
3-(2,3-dicarboxyphenyl)phthalic acid;hydrate |
InChI |
InChI=1S/C16H10O8.H2O/c17-13(18)9-5-1-3-7(11(9)15(21)22)8-4-2-6-10(14(19)20)12(8)16(23)24;/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2 |
Clé InChI |
YVTOCMUERNYITB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C2=C(C(=CC=C2)C(=O)O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


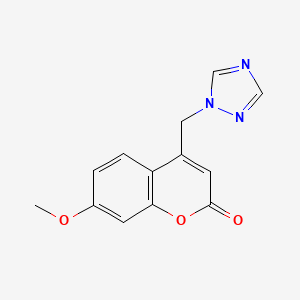
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
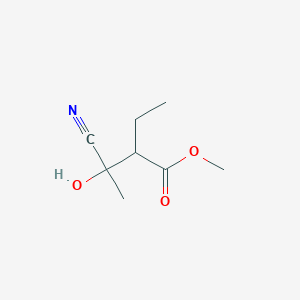
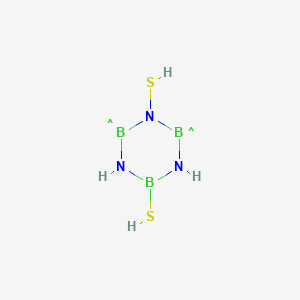
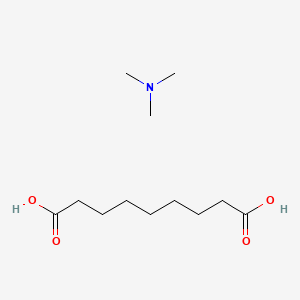
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
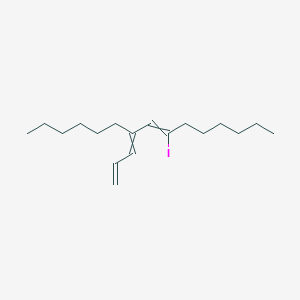
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)

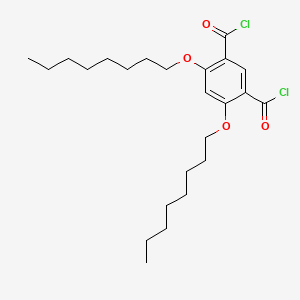
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
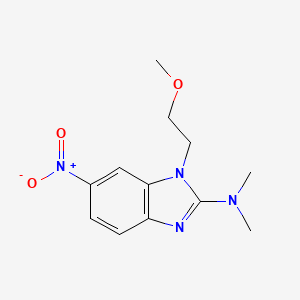
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)
